7-Nitro-3,4-dihydroquinolin-2(1H)-one

Platelet aggregation inhibition Antithrombotic research Cardiovascular drug discovery

Secure 7-nitro-3,4-dihydroquinolin-2(1H)-one (CAS 22246-10-2) as the definitive C7-nitro pharmacophore for PIA and hCA IX inhibitor programs. The 247°C melting point uniquely differentiates it from 6- and 8-nitro regioisomers, ensuring analytical traceability. The electron-withdrawing 7-nitro group activates C6 for rapid parallel SAR without directing groups, while catalytic reduction yields the 7-amino intermediate essential for carbonic anhydrase inhibitor derivatization. Substitution with unsubstituted or alternative nitro isomers invalidates antiplatelet potency and downstream synthetic pathways.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 22246-10-2
Cat. No. B3117267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitro-3,4-dihydroquinolin-2(1H)-one
CAS22246-10-2
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C9H8N2O3/c12-9-4-2-6-1-3-7(11(13)14)5-8(6)10-9/h1,3,5H,2,4H2,(H,10,12)
InChIKeyIQXSJDQRPGHCFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Nitro-3,4-dihydroquinolin-2(1H)-one (CAS 22246-10-2) – Chemical Identity and Baseline Procurement Profile


7-Nitro-3,4-dihydroquinolin-2(1H)-one (CAS 22246-10-2) is a nitrogen-containing heterocyclic compound belonging to the dihydroquinolinone class, with a molecular formula of C9H8N2O3 and a molecular weight of 192.17 g/mol . The compound possesses a melting point of 247 °C and a predicted pKa of 13.68±0.20, indicating its weakly acidic character . Its structural definition combines the 3,4-dihydroquinolin-2(1H)-one scaffold with a nitro group specifically positioned at the C7 position of the aromatic ring, a regiospecific arrangement that materially influences both its electronic properties and downstream derivatization potential [1].

Why 7-Nitro-3,4-dihydroquinolin-2(1H)-one Cannot Be Substituted with Unmodified or Regioisomeric Dihydroquinolinone Analogs


Procurement of alternative 3,4-dihydroquinolin-2(1H)-one derivatives lacking the 7-nitro substitution, or bearing nitro groups at alternative positions such as the 6- or 8-positions, will fundamentally alter the biological and chemical profile of the resulting compound series [1]. Direct experimental evidence demonstrates that removal of the 7-nitro group from the dihydroquinolinone scaffold results in decreased platelet aggregation inhibitory activity (PIA) [1]. The regiospecific placement of the nitro substituent at the C7 position is not an incidental structural feature; it dictates the electronic distribution across the aromatic system, modulates the reactivity of the C6 position for further functionalization, and serves as the critical precursor for reduction to the 7-amino derivative, an established intermediate in carbonic anhydrase inhibitor programs [1][2]. Substituting with unsubstituted 3,4-dihydroquinolin-2(1H)-one, the 6-nitro isomer (CAS 22246-16-8), or the 8-nitro isomer (CAS 65887-62-9) would yield a compound with a divergent pharmacological trajectory and incompatible derivatization pathways, rendering the substitution invalid for applications requiring the 7-nitro pharmacophore or the 7-amino synthetic intermediate [1].

Quantitative Differentiation Evidence: 7-Nitro-3,4-dihydroquinolin-2(1H)-one Versus Closest Analogs


Evidence Item 1: 7-Nitro Substitution Is Required for Platelet Aggregation Inhibitory Activity (Direct SAR Finding)

In a structure-activity relationship (SAR) study of 6-cyclic aliphatic amino-7-nitro-3,4-dihydroquinoline-2(1H)-one derivatives, the research team explicitly reported that removal of the 7-nitro group from the dihydroquinolinone scaffold resulted in decreased platelet aggregation inhibitory activity (PIA) [1]. This finding directly establishes that the 7-nitro substituent is not an interchangeable structural element but a requisite pharmacophoric feature for maintaining antiplatelet potency within this chemical series. The study further identified 6-(4-ethoxycarbonylpiperidino)-7-nitro-3,4-dihydroquinoline-2(1H)-one (compound 22f) as the most potent derivative with high selectivity, underscoring that the 7-nitro scaffold serves as the optimal template for further C6 functionalization toward selective antiplatelet agents [1].

Platelet aggregation inhibition Antithrombotic research Cardiovascular drug discovery

Evidence Item 2: Unambiguous Role as Precursor to 7-Amino-3,4-dihydroquinolin-2(1H)-one for Carbonic Anhydrase Inhibitor Programs

7-Nitro-3,4-dihydroquinolin-2(1H)-one is the established and only direct synthetic precursor to 7-amino-3,4-dihydroquinolin-2(1H)-one, a compound that has been systematically investigated as a carbonic anhydrase inhibitor (CAI) scaffold [1][2]. The reduction of the 7-nitro group to the 7-amino moiety is a chemically defined, single-step transformation that unlocks access to a series of derivatives with measured inhibitory activity against human carbonic anhydrase isoforms. In a 2017 study, derivatives prepared from the 7-amino precursor demonstrated inhibition of the tumor-associated isoform hCA IX with KI values ranging from 243.6 nM to 2785.6 nM [2]. In contrast, the 6-nitro isomer (CAS 22246-16-8) or 8-nitro isomer (CAS 65887-62-9) would yield 6-amino or 8-amino products upon reduction, respectively, which are structurally distinct and have not been characterized as carbonic anhydrase inhibitor scaffolds in the peer-reviewed literature .

Carbonic anhydrase inhibition Anticancer research Synthetic intermediate Reductive amination precursor

Evidence Item 3: Distinct Thermal Stability Enabling Differentiated Handling and Purification Protocols

7-Nitro-3,4-dihydroquinolin-2(1H)-one exhibits a melting point of 247 °C , a value that differs materially from that of its positional isomers and substituted analogs. The 6-nitro isomer (CAS 22246-16-8) has a reported melting point of approximately 220–222 °C, while the 8-nitro isomer (CAS 65887-62-9) melts at approximately 198–200 °C . This thermal profile directly impacts purification methodology selection, recrystallization solvent optimization, and shelf-life considerations under standard laboratory storage conditions (2–8 °C recommended) . The higher melting point of the 7-nitro compound relative to its regioisomers indicates stronger intermolecular interactions in the solid state, which may influence its solubility characteristics in common organic solvents and aqueous buffers during experimental workflows.

Thermal stability Purification Storage conditions Process chemistry

Evidence Item 4: Established C6 Electrophilic Functionalization Template for Divergent Derivative Synthesis

The 7-nitro substituent exerts a strong electron-withdrawing effect that activates the C6 position of the dihydroquinolinone ring toward electrophilic substitution and nucleophilic aromatic substitution reactions. Iyobe et al. (2001) exploited this electronic activation to synthesize a diverse series of 6-cyclic aliphatic amino-7-nitro-3,4-dihydroquinoline-2(1H)-one derivatives, demonstrating that the 7-nitro group enables systematic C6 functionalization with various six-membered heterocyclic amines (e.g., piperidine, piperazine, morpholine) [1]. In contrast, the unsubstituted 3,4-dihydroquinolin-2(1H)-one scaffold lacks this regiospecific activation and would not direct substitution to the C6 position with comparable efficiency or selectivity [2]. The study established a divergent synthetic route to 6-cyclic aliphatic amino derivatives, with the 4-ethoxycarbonylpiperidino-substituted analog (22f) exhibiting optimal potency and selectivity profiles [1].

Divergent synthesis Electrophilic aromatic substitution Medicinal chemistry Structure-activity relationship

Defined Application Scenarios for 7-Nitro-3,4-dihydroquinolin-2(1H)-one Based on Quantitative Differentiation Evidence


Scenario 1: Development of Selective Platelet Aggregation Inhibitors for Antithrombotic Drug Discovery

Procure 7-nitro-3,4-dihydroquinolin-2(1H)-one as the core scaffold for generating 6-cyclic aliphatic amino derivatives with selective platelet aggregation inhibitory activity. The SAR evidence establishes that the 7-nitro group is required for maintaining antiplatelet potency; removal of this substituent decreases PIA [1]. The compound 6-(4-ethoxycarbonylpiperidino)-7-nitro-3,4-dihydroquinoline-2(1H)-one (22f) demonstrated the most potent inhibitory activity and high selectivity in the series, providing a validated lead optimization starting point [1]. This scaffold enables systematic exploration of C6 substituents while preserving the essential 7-nitro pharmacophore. Applications are specifically directed toward cardiovascular research programs investigating novel antithrombotic agents with reduced bleeding risk profiles, as the selective inhibition of platelet aggregation without concomitant cardiotonic or chronotropic effects was observed in this chemical series [1].

Scenario 2: Synthesis of 7-Amino-3,4-dihydroquinolin-2(1H)-one for Carbonic Anhydrase Inhibitor Programs

Utilize 7-nitro-3,4-dihydroquinolin-2(1H)-one as the immediate synthetic precursor to 7-amino-3,4-dihydroquinolin-2(1H)-one via standard nitro reduction protocols (e.g., catalytic hydrogenation, SnCl2, or Fe/HCl). The resulting 7-amino scaffold serves as the validated entry point for generating carbonic anhydrase inhibitors with measured activity against the tumor-associated isoform hCA IX (KI range 243.6–2785.6 nM) [1]. Derivatization of the 7-amino moiety can be achieved through reaction with arylsulfonyl isocyanates, aryl isocyanates, fluorescein isothiocyanate, substituted benzoic acids via carbodiimide coupling, or 2,4,6-trimethyl-pyrylium tetrafluoroborate, enabling exploration of isoform-selective CAIs [1]. This application is specifically relevant to anticancer drug discovery programs targeting hypoxic tumor microenvironments where hCA IX is overexpressed, as well as programs investigating CAIs for glaucoma, epilepsy, or metabolic disorders where carbonic anhydrase modulation is therapeutically relevant.

Scenario 3: Divergent Library Synthesis for Structure-Activity Relationship Exploration at C6 Position

Deploy 7-nitro-3,4-dihydroquinolin-2(1H)-one as a regiospecifically activated scaffold for parallel synthesis of 6-substituted derivative libraries. The electron-withdrawing 7-nitro group activates the C6 position, enabling efficient nucleophilic substitution with diverse cyclic aliphatic amines (piperidine, piperazine, morpholine, and substituted variants) without requiring additional directing groups or protection/deprotection sequences [1]. The divergent synthetic route established by Iyobe et al. provides a validated protocol for generating 6-cyclic aliphatic amino-7-nitro-3,4-dihydroquinoline-2(1H)-one derivatives in moderate to good yields [1]. This scenario applies to medicinal chemistry teams requiring rapid SAR exploration of the C6 vector, high-throughput screening library generation, and lead optimization campaigns where scaffold diversification is a rate-limiting step. The predictable reactivity profile reduces synthetic cycle time and material costs compared to alternative starting materials that would require multi-step functionalization sequences to achieve comparable regiocontrol.

Scenario 4: Quality Control Reference Standard for Regioisomer Identification and Purity Verification

Employ 7-nitro-3,4-dihydroquinolin-2(1H)-one as a distinctive analytical reference standard for differentiating among nitro-substituted dihydroquinolinone regioisomers (6-nitro, CAS 22246-16-8; 8-nitro, CAS 65887-62-9). The compound's melting point of 247 °C provides a clear thermal differentiation: approximately 25–27 °C higher than the 6-nitro isomer and 47–49 °C higher than the 8-nitro isomer [1]. This thermal signature, combined with characteristic HPLC retention time, NMR spectral features (distinct aromatic proton coupling patterns reflecting the 7-substitution), and IR absorption bands, enables unambiguous identity confirmation and purity assessment. This application is critical for procurement quality assurance, incoming material verification in GMP environments, and analytical method development for process chemistry monitoring where regioisomeric purity directly impacts downstream biological activity or synthetic outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Nitro-3,4-dihydroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.